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For Researchers, Scientists, and Drug Development Professionals

The term "Poststerone" does not correspond to a known molecular entity in publicly available

scientific literature. Based on the provided context, this guide will proceed under the

assumption that the intended topic is Progesterone Inhibitors. Progesterone, a critical steroid

hormone, exerts its influence through the progesterone receptor (PR), a member of the nuclear

receptor superfamily.[1] Modulators of this receptor have significant therapeutic applications,

ranging from emergency contraception to the treatment of hormone-dependent cancers.[2][3]

The clinical success of a progesterone receptor modulator is critically dependent on its

specificity. Off-target binding to other steroid receptors, such as the glucocorticoid (GR),

androgen (AR), and mineralocorticoid (MR) receptors, can lead to undesirable side effects.

This guide provides a comparative analysis of the specificity of prominent progesterone

inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation

and development of new chemical entities.

Comparative Specificity of Progesterone Receptor
Inhibitors
The specificity of a compound is often quantified by comparing its binding affinity (IC50 or Ki)

for its primary target (PR) versus its affinity for other related receptors. A higher ratio of affinity

for off-targets compared to the primary target indicates greater specificity. The following table
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summarizes the in-vitro receptor binding affinities for two widely studied PR inhibitors:

Mifepristone and Ulipristal Acetate.

Compound
Progestero
ne Receptor
(PR)

Glucocortic
oid
Receptor
(GR)

Androgen
Receptor
(AR)

Estrogen
Receptor
(ER)

Mineralocor
ticoid
Receptor
(MR)

Mifepristone

(RU-486)

IC50: 0.025

nM[4]

IC50: 2.2

nM[4]

IC50: 10

nM[4]

No relevant

affinity[4]

No relevant

affinity[4]

Ulipristal

Acetate

(CDB-2914)

High Affinity
Binds to

GR[5]

Binds to AR

(weak)[6]

No relevant

affinity[5][6]

No relevant

affinity[5][6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance

in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher

binding affinity. Mifepristone shows high affinity for both the progesterone and glucocorticoid

receptors.[4][7] Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that

also binds to the glucocorticoid receptor but has weak affinity for the androgen receptor.[5][6][8]

Signaling Pathways
Progesterone Receptor Signaling
Progesterone action is primarily mediated by intracellular progesterone receptors (PR-A and

PR-B) which act as ligand-activated transcription factors (genomic signaling).[1][9] Upon

binding progesterone, the receptor undergoes a conformational change, dissociates from heat

shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to

progesterone response elements (PREs) on target genes to regulate their transcription.[9]

Additionally, progesterone can elicit rapid, non-genomic effects through membrane-associated

PRs, which can activate kinase signaling cascades like the Src/MAPK pathway.[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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